

"Juniperanol" physicochemical properties

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Compound of Interest

Compound Name: *Juniperanol*

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An In-depth Technical Guide to the Physicochemical Properties of Cedrol (**Juniperanol**)

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Cedrol, a prominent sesquiterpenoid alcohol found in the essential oil of various conifers, particularly those of the *Juniperus* (juniper) genus.^[1] Due to its prevalence in juniper species, "**Juniperanol**" is a plausible, though less common, synonym for this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental methodologies, and relevant biochemical pathways to facilitate further research and application.

Introduction

Sesquiterpenoids are a diverse class of C₁₅ isoprenoid compounds biosynthesized in plants and are known for their wide range of biological activities. Cedrol, a tricyclic sesquiterpene alcohol, is a significant component of cedarwood oil and is responsible for its characteristic woody aroma.^{[1][2]} Its unique chemical structure and properties have made it a subject of interest in various fields, including perfumery, cosmetics, and potentially, therapeutics. This

guide focuses on the fundamental physicochemical characteristics of Cedrol to provide a solid foundation for its scientific exploration.

Physicochemical Properties of Cedrol

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its solubility, absorption, and distribution in biological environments. The following table summarizes the key physicochemical data for Cedrol.

Property	Value	Unit	Source(s)
Molecular Formula	C ₁₅ H ₂₆ O	-	[2] [3] [4]
Molecular Weight	222.37	g/mol	[2] [3] [4]
Appearance	White to off-white crystalline solid	-	[2]
Odor	Warm, woody, sweet, and earthy	-	[2]
Melting Point	85 - 88	°C	[2]
Boiling Point	273	°C	[2] [3]
Density	0.98 (at 25°C)	g/cm ³	[2]
Solubility	Insoluble in water; Soluble in ethanol, essential oils, and organic solvents. [2] [5]	-	[2] [5]
Flash Point	124	°C	[2]
Vapor Pressure	0.000499 (at 23°C)	mmHg	[3]
log P	5.29	-	[3]
pKa	15.35 ± 0.60 (Predicted)	-	[5]
CAS Number	77-53-2	-	[2]

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization. Below are generalized experimental protocols for key properties of a solid crystalline compound like Cedrol.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small sample of Cedrol crystals is finely ground using a mortar and pestle to ensure a uniform particle size.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.
- **Apparatus Setup:** The capillary tube is placed in the heating block or oil bath of the melting point apparatus, adjacent to the thermometer bulb.
- **Heating:** The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

- **Observation:** The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.
- **Replicates:** The determination is repeated at least two more times, and the average value is reported.

Determination of Solubility

Solubility is a key parameter for drug development, influencing bioavailability and formulation.

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Volumetric flasks and pipettes

Procedure (Shake-Flask Method):

- **Sample Preparation:** An excess amount of Cedrol is added to a series of vials containing a known volume of the solvent of interest (e.g., water, ethanol, buffer solutions at different pH values).
- **Equilibration:** The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the vials are removed from the shaker, and the undissolved solid is separated from the solution by centrifugation or filtration.

- **Quantification:** A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent. The concentration of Cedrol in the diluted sample is then determined using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present or can be derivatized) or HPLC with a standard calibration curve.
- **Calculation:** The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in mg/mL or mol/L.

Biosynthesis and Signaling Pathways

Cedrol, as a sesquiterpenoid, is derived from the isoprenoid biosynthetic pathway. Understanding this pathway is crucial for its potential biotechnological production and for elucidating its biological roles.

General Sesquiterpenoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to the formation of sesquiterpenoids like Cedrol from the central precursor, Farnesyl pyrophosphate (FPP).

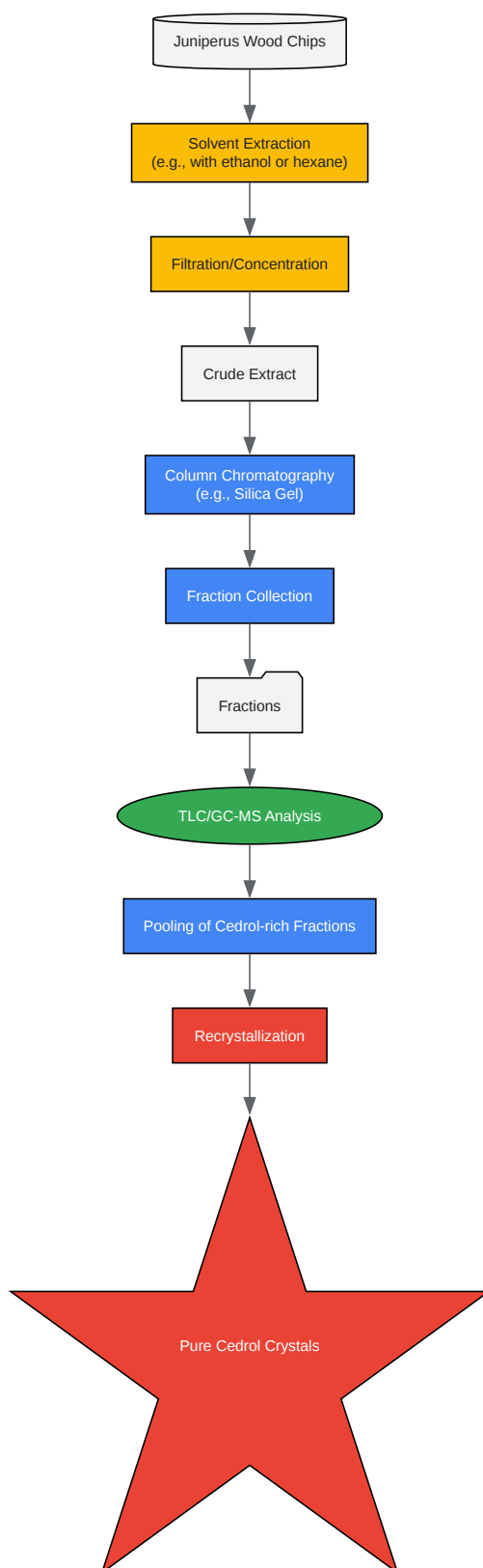


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Caption: General biosynthetic pathway of sesquiterpenoids, including Cedrol.

Experimental Workflow for Isolation of Cedrol

The isolation of Cedrol from its natural source typically involves extraction followed by chromatographic separation.



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Caption: A typical experimental workflow for the isolation of Cedrol.

Conclusion

This technical guide has provided a detailed summary of the core physicochemical properties of Cedrol, a representative sesquiterpenoid alcohol from *Juniperus* species. The tabulated data, along with generalized experimental protocols and biosynthetic context, offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the biological activities of Cedrol, guided by a thorough understanding of its physicochemical characteristics, holds promise for the discovery of new therapeutic agents and applications.

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